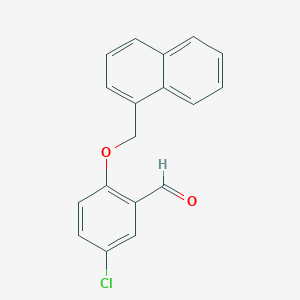

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDVIVSUNULPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde can be achieved through a multi-step process:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and naphthalen-1-ylmethanol.

Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is etherified with naphthalen-1-ylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 5-Chloro-2-(naphthalen-1-ylmethoxy)benzoic acid.

Reduction: 5-Chloro-2-(naphthalen-1-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Material Science

In material science, 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde is utilized in designing novel materials with specific electronic and optical properties. Its structural characteristics allow for the development of materials that can be tailored for specific applications.

Biological Studies

The compound is employed in biochemical assays to study enzyme-catalyzed reactions. It acts as a probe for understanding enzyme mechanisms and interactions with biological molecules, contributing valuable insights into metabolic pathways.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound, including anti-inflammatory and anticancer activities. Investigations are ongoing to elucidate its mechanisms of action and therapeutic efficacy against various diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential as a lead structure for developing anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound revealed its ability to modulate enzyme activity effectively. This property makes it a valuable tool in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Photophysical Properties

Key Compounds for Comparison :

5-Chloro-2-(N-tosylamino)benzaldehyde

5-Chloro-2-hydroxybenzaldehyde

5-Chloro-2-((3-(furan-2-yl)propyl)amino)benzaldehyde

Table 1: Substituent Effects on Key Properties

Analysis :

- The naphthylmethoxy group in the target compound introduces steric bulk, which may reduce crystallinity compared to smaller substituents like trifluoromethyl or tosylamino .

- The tosylamino derivatives exhibit high photoluminescence quantum yields (up to 48.3%) due to enhanced conjugation and rigid tetrahedral zinc complexes . In contrast, the trifluoromethyl analogue lacks reported luminescence, likely due to electron-withdrawing effects quenching excited states .

- Hydroxybenzaldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) are more reactive in Schiff base formation but lack the thermal stability of sulfonamide or naphthylmethoxy derivatives .

Reactivity in Coordination Chemistry

Zinc complexes derived from this compound analogues demonstrate distinct electrochemical and structural behaviors:

- Tosylamino-based complexes: Form tetrahedral Zn(II) complexes with Zn...O/N bond distances of ~1.95–2.05 Å, confirmed by XAFS . These complexes show reversible redox behavior (cyclic voltammetry) and electroluminescence in devices .

- Hydroxybenzaldehyde complexes : Typically form octahedral or square-planar geometries, with lower thermal stability (<200°C) compared to sulfonamide derivatives .

Biological Activity

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A chlorine atom at the 5-position on the benzaldehyde ring.

- A naphthalen-1-ylmethoxy group that enhances its lipophilicity and potential interactions with biological targets.

This structure suggests possible interactions with various biomolecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which modulates the endocannabinoid system, potentially leading to analgesic and anti-inflammatory effects .

- Antimicrobial Activity : Benzaldehyde derivatives often exhibit antibacterial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death .

- Cytotoxic Effects : Research indicates that benzaldehyde derivatives can exhibit cytotoxicity against various cancer cell lines, making them candidates for anticancer drug development .

Antibacterial Activity

A study evaluating related benzaldehyde compounds found significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism involved disrupting bacterial membranes and enhancing the efficacy of existing antibiotics .

Anticancer Properties

The cytotoxic effects of this compound were studied in various cancer cell lines. For instance, compounds with similar structures were tested against NCI-H929 cells using the MTT assay, demonstrating dose-dependent inhibition of cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X µM | NCI-H929 |

| Control | Y µM | NCI-H929 |

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not fully elucidated; however, related studies suggest:

- Absorption and Distribution : Compounds with similar lipophilicity often exhibit favorable absorption characteristics.

- Metabolism : Potential metabolic pathways may involve oxidation and conjugation reactions.

Toxicological studies are crucial for understanding the safety profile of this compound, especially considering its applications in medicine.

Case Studies

Recent case studies highlight the compound's potential as a therapeutic agent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.